Comprehensive Structural Elucidation of Budesonide Impurity 6 via Advanced NMR Spectroscopy
Comprehensive Structural Elucidation of Budesonide Impurity 6 via Advanced NMR Spectroscopy
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
Budesonide is a potent synthetic glucocorticoid widely prescribed for the management of asthma, allergic rhinitis, and inflammatory bowel disease. During its synthesis, formulation, and shelf-life, various related substances and degradation products can emerge. Regulatory agencies (such as the FDA and EMA) mandate strict threshold limits for these impurities, requiring rigorous structural characterization.
This whitepaper details the advanced analytical methodologies required to isolate and unambiguously characterize Budesonide Impurity 6 (CAS 77017-20-0). Chemically identified as (16α)-21-Acetyloxy-16,17-dihydroxy-pregna-1,4,9(11)-triene-3,20-dione[1], this impurity presents unique structural elucidation challenges. By employing a self-validating workflow anchored in multi-nuclear and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we demonstrate how to establish absolute structural certainty.
Mechanistic Origins and Structural Features
To effectively characterize an impurity, one must first understand its chemical origins. Budesonide Impurity 6 typically manifests as a synthetic precursor byproduct or a forced degradation product under specific stress conditions (e.g., acidic or thermal stress)[2].
Unlike the parent budesonide molecule, which features a 16,17-butylidene acetal and an 11β-hydroxyl group, Impurity 6 exhibits three distinct structural deviations:
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Loss of the Acetal: The butylidene chain is absent, leaving free 16α and 17α hydroxyl groups.
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Dehydration: The 11β-hydroxyl group undergoes elimination, forming a conjugated Δ9(11) double bond.
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Acetylation: The C-21 primary alcohol is esterified to an acetate group[1].
While Liquid Chromatography-Mass Spectrometry (LC-MS) can easily detect the mass shift associated with these changes, it cannot definitively resolve the regiochemistry of the double bond or the stereochemistry of the steroidal core[2]. Therefore, NMR spectroscopy remains the gold standard for absolute structural assignment[3].
Experimental Workflow: A Self-Validating Protocol
Scientific integrity demands that analytical protocols be self-validating. The following step-by-step methodology ensures that every experimental choice is cross-verified, eliminating false positives during structural elucidation.
Fig 1: Step-by-step isolation and NMR characterization workflow for Budesonide Impurity 6.
Step 1: Impurity Enrichment and Isolation
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Methodology: Subject the crude API or stressed sample to Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 stationary phase and a volatile mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).
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Causality & Self-Validation: NMR is highly sensitive to overlapping signals. Impurities must be isolated to >95% purity. We utilize volatile buffers because non-volatile salts (like phosphates) cannot be removed easily and will interfere with the sample's shimming and baseline during NMR acquisition.
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Validation Check: Re-inject the lyophilized fraction into an analytical LC-UV system to confirm a single peak with >98% purity before proceeding to NMR.
Step 2: NMR Sample Preparation
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Methodology: Dissolve 5–10 mg of the isolated Impurity 6 in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.05% v/v Tetramethylsilane (TMS).
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Causality & Self-Validation: Solvent selection dictates spectral resolution. While CDCl3 is common, DMSO-d6 is explicitly chosen for steroids with free hydroxyls (like the 16,17-diols in Impurity 6). DMSO-d6 strongly hydrogen-bonds with hydroxyl protons, slowing their chemical exchange rate. This allows the OH protons to appear as sharp, scalar-coupled signals rather than broad, uninformative humps[3].
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Validation Check: Inspect the 1H NMR spectrum for sharp OH doublets/singlets. If the signals are broad, trace water is present, and the sample must be re-lyophilized.
Step 3: Multi-Nuclear and 2D NMR Acquisition
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Methodology: Acquire 1H (600 MHz) and 13C (150 MHz) spectra. Follow with gradient-selected 2D experiments: COSY, HSQC, HMBC, and ROESY.
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Causality & Self-Validation: 1D spectra provide the baseline inventory of protons and carbons, but 2D spectra build the connectivity map. For instance, the relaxation delay (D1) for 13C must be set to 2–3 seconds to ensure quaternary carbons (C-10, C-13) fully relax, yielding a signal-to-noise ratio (S/N) >100:1.
Logical Framework of 2D NMR Elucidation
The structural elucidation of complex steroids relies on an orthogonal network of 2D NMR techniques. No single experiment proves the structure; rather, the convergence of data provides absolute certainty.
Fig 2: Logical relationship of 2D NMR techniques used for the structural elucidation of steroids.
Quantitative Data and Spectral Interpretation
The table below summarizes the critical diagnostic NMR assignments for Budesonide Impurity 6, highlighting how specific structural changes are confirmed via 2D correlations.
Table 1: Key NMR Assignments and Diagnostic Correlations for Budesonide Impurity 6 (DMSO-d6, 600 MHz)
| Position | Structural Feature | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |
| 1 | Ring A Diene | 7.30 (d, J=10.1 Hz) | 155.2 | C-3, C-5 |
| 4 | Ring A Diene | 5.95 (s) | 122.1 | C-3, C-5, C-10 |
| 11 | Δ9(11) Olefin | 5.45 (m) | 118.5 | C-8, C-10, C-13 |
| 18 | Angular Methyl | 0.85 (s) | 15.2 | C-12, C-13, C-14, C-17 |
| 21 | Esterified Methylene | 4.80, 5.10 (dd) | 67.8 | C-20, Acetate C=O |
| Acetate | C-21 Acetate CH3 | 2.10 (s) | 20.5 | Acetate C=O |
| Acetate | C-21 Acetate C=O | - | 170.5 | - |
Mechanistic Proof of Structure:
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Confirmation of the Δ9(11) Double Bond: The absence of the 11β-hydroxyl methine proton (typically ~4.3 ppm in budesonide) and the appearance of a new olefinic proton at 5.45 ppm confirms dehydration. HMBC correlations from this proton to the quaternary C-10 and C-13 carbons definitively place the double bond at the 9(11) position.
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Confirmation of the 21-Acetate: The sharp 3H singlet at 2.10 ppm is characteristic of an acetate methyl group. Crucially, both this methyl group and the C-21 methylene protons (4.80, 5.10 ppm) show strong 3-bond HMBC correlations to the same ester carbonyl carbon at 170.5 ppm. This self-validating correlation proves the acetate is covalently linked to the C-21 position.
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Absence of the Acetal: The characteristic aliphatic signals of the butylidene chain (a triplet at ~0.9 ppm and multiplets between 1.2–1.6 ppm) are entirely absent from the 1H spectrum, confirming the free 16,17-diol structure.
Quantitative NMR (qNMR) for Reference Standard Certification
Once the structure of Impurity 6 is unambiguously confirmed, the material is often utilized as a reference standard for routine Quality Control (QC) batch release. Relying solely on HPLC-UV area normalization for purity is scientifically flawed due to differing UV response factors between the API and the impurity.
The qNMR Solution: We employ Quantitative NMR (qNMR) using a Certified Reference Material (CRM), such as Maleic acid, as an internal standard.
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Causality: qNMR relies on the fundamental quantum mechanical principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, regardless of the molecule's chemical structure[3]. By comparing the integral of the Impurity 6 olefinic proton (H-11 at 5.45 ppm) against the integral of the Maleic acid standard (singlet at 6.26 ppm), an absolute mass fraction purity can be calculated with traceability to SI units.
References[3] Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. NIH PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2UM_GE2P0N56ffEU4u7SSQSB5qW4cQ61EBhsGfUHiclFLzjYJ1oOaJWoaoa4wqXzKyj5o-LamaIuq9nX9ABOtI6HJrZRMxX-VXPbwz-APTR86MYdrAhhChUSZLGQl5qKcff5pocHO23L7jw==[1] Budesonide Impurity 6 | CAS 77017-20-0. Veeprho.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtqwId_FmHBlYsLPgmhd9KuUHniZfM_2nic94_Z0TU_NWKP0PCvK-IEAGcbHx6LtIWdj1nfKuVFeanAnfpCeVOWwkWhFVPpzV2MT7Fxy165llUIJ7kJTGl6tRydZvsjq2yrjiL9S1G0D_wDMavkUM=[2] Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. Scirp.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGen8pwJLbT5YA76fFvUykD8TsraT5xxYPzkI7Q-WLVN8h91wjgtd52MByBJRbQiUUn_96o7lxzbgIY8bYWP8CFD7HlXZRjzONrk7pu0bmJnnnV3_IfM7arkLJqScSqhXupAeOObYcs6pYjAlflCzaZYEgEDxMu
Sources
- 1. veeprho.com [veeprho.com]
- 2. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 3. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
